Tert-butylthiourea
Overview
Description
Tert-butylthiourea is an organic sulfur compound with the chemical formula (CH₃)₃C-NH-CS-NH₂. It is a colorless crystalline solid that is soluble in most organic solvents but has low solubility in water . This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.
Preparation Methods
Tert-butylthiourea is generally prepared by reacting tert-butylamine with thiourea. The reaction typically involves the direct substitution of sulfur, where tert-butylamine reacts with an isothiocyanate . This method is commonly used in both laboratory and industrial settings due to its simplicity and efficiency.
Chemical Reactions Analysis
Tert-butylthiourea undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl derivatives.
Reduction: It can be reduced to form thiol derivatives.
Substitution: It can undergo substitution reactions with various electrophiles to form different organosulfur compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tert-butylthiourea has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which tert-butylthiourea exerts its effects involves its interaction with molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . In biological systems, it can interact with enzymes and proteins, modulating their activity and leading to various therapeutic effects.
Comparison with Similar Compounds
Tert-butylthiourea is similar to other thiourea derivatives, such as:
- N,N’-Di-tert-butylthiourea
- 1-isobutyl-3-cyclohexylthiourea
- 1-(3-chlorophenyl)-3-cyclohexylthiourea
Compared to these compounds, this compound is unique due to its specific structure and properties, which make it particularly effective as an antioxidant and in forming complexes with metal ions for catalytic reactions .
Properties
IUPAC Name |
tert-butylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2S/c1-5(2,3)7-4(6)8/h1-3H3,(H3,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOCWONLFFPYMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353234 | |
Record name | tert-butylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7204-48-0 | |
Record name | N-(1,1-Dimethylethyl)thiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7204-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-butylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(tert-Butyl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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